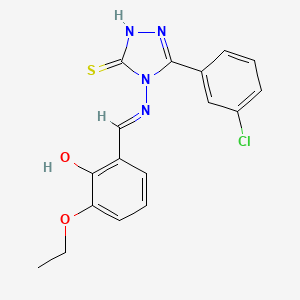
3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-chlorobenzaldehyde with 3-ethoxy-2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The resulting intermediate is then reacted with thiosemicarbazide under controlled conditions to form the desired triazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities. It has been studied as a potential therapeutic agent for treating infections and cancer.
Agriculture: The compound has shown potential as a pesticide and herbicide, providing an alternative to conventional agrochemicals.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing novel materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the growth of microbial cells by targeting key enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((4-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((3-ethoxy-3-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern and the presence of both chlorophenyl and ethoxy-hydroxybenzylidene groups. This unique combination of functional groups contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
478254-62-5 |
|---|---|
分子式 |
C17H15ClN4O2S |
分子量 |
374.8 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-14-8-4-6-12(15(14)23)10-19-22-16(20-21-17(22)25)11-5-3-7-13(18)9-11/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI 键 |
KMHOCNOPWMPXOC-VXLYETTFSA-N |
手性 SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
规范 SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


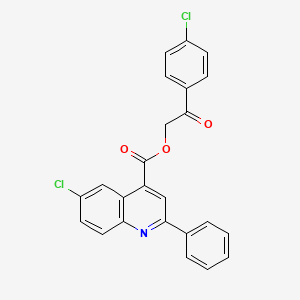
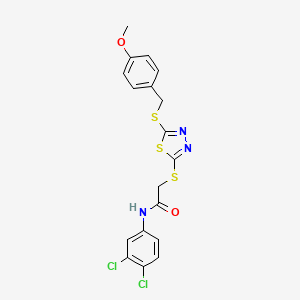
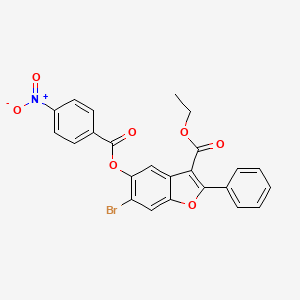
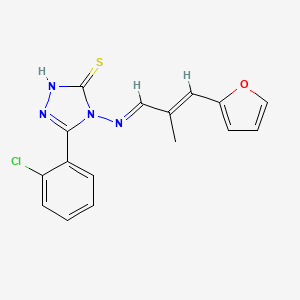

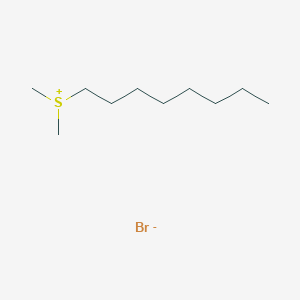
![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)





![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)

